![molecular formula C16H19N3OS B4438408 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B4438408.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide
Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of thiazolidinedione compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mechanism of Action
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide exerts its therapeutic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression. When activated, PPARγ regulates the expression of genes involved in various physiological processes, including lipid and glucose metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been found to have several biochemical and physiological effects. In cancer cells, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide inhibits the expression of genes involved in cell proliferation and survival, leading to apoptosis. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In diabetes, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide regulates glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. Furthermore, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Furthermore, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, one limitation of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Future Directions
There are several potential future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide. One area of interest is the development of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. In addition, further studies are needed to fully understand the molecular mechanisms underlying the therapeutic effects of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide. Furthermore, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide could be investigated for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide could improve its bioavailability and reduce potential side effects.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)propanamide has been studied for its potential use in treating diabetes by regulating glucose homeostasis.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-6-5-7-14(8-10)19-15(20)13(4)21-16-17-11(2)9-12(3)18-16/h5-9,13H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNUEWNZFCXBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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